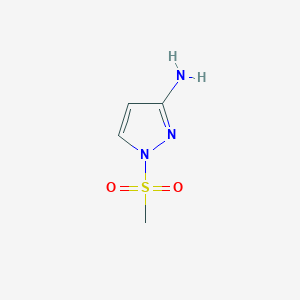

1-methanesulfonyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-methanesulfonyl-1H-pyrazol-3-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that involve methanesulfonyl groups and pyrazole derivatives. For instance, the synthesis of various pyrazole compounds with anti-inflammatory properties and the use of methanesulfonic acid as a catalyst in the synthesis of tetrazole derivatives are described . Additionally, the molecular structure and electronic properties of a related molecule, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, have been studied using Density Functional Theory .

Synthesis Analysis

The synthesis of related compounds involves stereospecific substitutions of optically pure methanesulfonates with amines, leading to the formation of N-substituted ethylamines and substituted amines with excellent yields . Another synthesis approach involves the use of methanesulfonic acid as a catalyst for the formation of tetrazole derivatives from primary amines, sodium azide, and triethyl orthoformate under solvent-free conditions . Additionally, the synthesis of pyrazole derivatives with potential anti-inflammatory properties has been reported, although the specific synthesis of "this compound" is not detailed .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, has been investigated using computational methods. Density Functional Theory calculations have provided insights into the electronic structure, dipole moment, and frontier orbitals energy of these molecules .

Chemical Reactions Analysis

Chemical reactions involving methanesulfonyl groups and pyrazole derivatives include selective mesylation of amino groups, where methanesulfonate reagents preferentially react with primary amino groups over secondary ones . The reactivity of methanesulfonothioate with amines in water has also been studied, indicating that caution is needed when using such reagents due to potential undesired reactions with amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. For instance, the reactivity and nature of coordinated metals in poly(1H-pyrazol-1-yl)methanes have been described, along with their X-ray molecular structures . The electronic properties, such as molecular electrostatic potential and HOMO-LUMO surfaces, have been studied to understand the chemical reactivity of pyrazole derivatives .

Aplicaciones Científicas De Investigación

Sulfonamide Applications

Sulfonamide compounds, including derivatives like 1-methanesulfonyl-1H-pyrazol-3-amine, have a significant presence in the pharmaceutical industry due to their bacteriostatic properties. These compounds have been utilized in the therapy of bacterial infections and those caused by other microorganisms before the advent of penicillin. Beyond their antibacterial applications, sulfonamides have found use in various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their application spans across diverse conditions, including cancer, glaucoma, inflammation, and even Alzheimer’s disease, highlighting their versatility and importance in drug development (Gulcin & Taslimi, 2018).

Pyrazole Applications

Pyrazole derivatives, which include this compound, are known for their wide range of pharmacological properties. Pyrazole-based compounds are integral to heterocyclic chemistry and are fundamental in the synthesis of various pharmaceutical compounds. These compounds are known for their basic and unsaturated nature due to the presence of double bonds in their ring structure, making them pivotal in drug design and development. Pyrazole derivatives have been explored for their potential in treating numerous diseases and are present in many drugs and organic compounds (Bhattacharya et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1-methylsulfonylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWSEFABXWAPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)

![N-(2-chloro-4-methylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3017949.png)